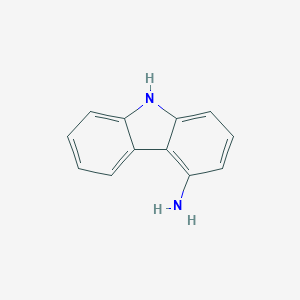

9H-Carbazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-carbazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGKPMMTTJRQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC=C3N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172423 | |

| Record name | 9H-Carbazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18992-64-8 | |

| Record name | 9H-Carbazol-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 9H-Carbazol-4-amine: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activities of 9H-Carbazol-4-amine and its derivatives. The carbazole scaffold is a key structural motif in numerous biologically active compounds, and its derivatives have garnered significant interest in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2]

Chemical Structure and Properties

This compound is an aromatic heterocyclic organic compound. Its tricyclic structure consists of two benzene rings fused to a central nitrogen-containing five-membered ring, with an amine group substituted at the 4-position.[3]

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 18992-64-8 | [5] |

| Molecular Formula | C₁₂H₁₀N₂ | [5] |

| SMILES | Nc1cccc2c1c1ccccc1[nH]2 | [5] |

| InChIKey | YJKJAYFKPIUBAW-UHFFFAOYSA-N | [4] |

Physicochemical Properties

Key physicochemical properties of this compound are presented below.

| Property | Value | Reference |

| Molecular Weight | 182.22 g/mol | [5] |

| Appearance | Solid (form varies) | N/A |

| Purity | >95% (typical commercial purity) | [6] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 4-nitro-9H-carbazole. The general protocol is as follows:

Step 1: Nitration of 9H-Carbazole

-

Dissolve 9H-Carbazole in a suitable solvent such as acetic acid or sulfuric acid.

-

Cool the solution in an ice bath.

-

Add a nitrating agent (e.g., nitric acid) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for several hours.

-

Pour the reaction mixture into ice water to precipitate the product, 4-nitro-9H-carbazole.

-

Filter, wash with water until neutral, and dry the product.

Step 2: Reduction of 4-Nitro-9H-carbazole

-

Suspend 4-nitro-9H-carbazole in a solvent like ethanol.

-

Add a reducing agent, such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude this compound.

-

Filter the crude product, wash with water, and dry.

-

Purify the product by column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[7]

Characterization

The identity and purity of the synthesized this compound are confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is used to confirm the positions of protons on the carbazole core. The aromatic region will show a complex pattern of signals corresponding to the protons on the fused benzene rings. The chemical shifts and coupling constants of these protons are indicative of the substitution pattern. Signals for the amine (NH₂) and the pyrrolic NH protons will also be present.[8][9]

-

¹³C NMR : The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons provide further confirmation of the structure.[10][11]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups. Characteristic peaks for this compound include N-H stretching vibrations for both the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the secondary amine in the carbazole ring (a broader peak around 3400 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be observed.[10]

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (182.22 g/mol ).[10]

Biological Activity and Signaling Pathways

Carbazole derivatives are recognized for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and notably, anticancer properties.[12][13] The planar, electron-rich carbazole ring system allows these molecules to intercalate with DNA and inhibit key enzymes involved in cancer cell proliferation.[2]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of carbazole derivatives against various cancer cell lines.[14][15][16] Their mechanisms of action often involve inducing cell cycle arrest and apoptosis (programmed cell death).[1][17]

Activation of the p53 Signaling Pathway

A significant mechanism underlying the antitumor effect of some carbazole derivatives is the reactivation of the p53 tumor suppressor pathway.[18] The p53 protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[19]

In melanoma cells, which often harbor wild-type but inactive p53, certain carbazole derivatives have been shown to activate the p53 pathway. This activation can be mediated through the phosphorylation of upstream kinases like p38-MAPK and JNK.[20] Activated p53 then upregulates its downstream target genes, such as p21 (which mediates cell cycle arrest) and PUMA (which promotes apoptosis), ultimately leading to the suppression of tumor growth.[19]

References

- 1. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carbazole - Wikipedia [en.wikipedia.org]

- 4. 9H-Carbazol-1-amine | C12H10N2 | CID 146468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. appchemical.com [appchemical.com]

- 6. keyorganics.net [keyorganics.net]

- 7. Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbazole(86-74-8) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Carbazole(86-74-8) 13C NMR [m.chemicalbook.com]

- 12. echemcom.com [echemcom.com]

- 13. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds - Zhang - Current Medicinal Chemistry [edgccjournal.org]

- 17. Making sure you're not a bot! [mostwiedzy.pl]

- 18. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 9H-Carbazol-4-amine from Carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 9H-Carbazol-4-amine, a crucial building block in medicinal chemistry and materials science, starting from carbazole. The synthesis is non-trivial due to the challenge of achieving regioselectivity at the C4 position of the carbazole nucleus. Direct functionalization of carbazole often leads to substitution at more electronically favored positions (C3, C6, and N9). Therefore, multi-step strategies are typically required.

This document details two principal synthetic routes: a classical approach involving nitration followed by reduction, and a more contemporary strategy proceeding through a 4-halocarbazole intermediate, which is then subjected to amination. A third, more direct C-H amination approach is also discussed as a modern alternative.

Core Synthesis Pathways

The synthesis of this compound from carbazole is primarily achieved through two multi-step pathways. The choice of pathway may depend on the availability of starting materials, desired scale, and tolerance to specific reagents.

Pathway 1: Nitration and Subsequent Reduction

This classical two-step approach involves the introduction of a nitro group at the C4 position, followed by its reduction to the desired amine. The main challenge in this route is the selective nitration at the C4 position. Direct nitration of carbazole typically yields a mixture of 1-, 3-, and 6-nitrocarbazoles. Therefore, an indirect method starting from a precursor that facilitates the formation of the 4-nitro intermediate is necessary. A common strategy involves the synthesis of 2,2'-dinitrobiphenyl, which can then be cyclized to form a carbazole scaffold. While this method does not directly yield 4-nitrocarbazole, it is a known route to substituted nitrocarbazoles. For the purpose of this guide, we will focus on the reduction of a pre-synthesized 4-nitrocarbazole.

Pathway 2: Halogenation and Subsequent Amination

This modern approach involves the initial synthesis of a 4-halocarbazole, typically 4-bromocarbazole, which then undergoes a palladium- or copper-catalyzed amination reaction. This pathway offers greater control over regioselectivity. The synthesis of the 4-halocarbazole intermediate itself does not start from carbazole but from precursors that allow for the specific placement of the halogen.

Logical Flow of Synthesis Strategies

Caption: Overview of the two primary synthetic pathways to this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound.

Table 1: Synthesis of 4-Substituted Carbazole Intermediates

| Intermediate | Starting Material(s) | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromocarbazole | m-dibromobenzene, o-bromoaniline | Sodium tert-butoxide | Pd(OAc)₂, XPhos | - | 130 | 24 | 92.5 |

| 2,2'-Dinitrobiphenyl | o-chloronitrobenzene | Copper bronze | - | - | 215-225 | 2.7 | 52-61 |

Table 2: Conversion of Intermediates to this compound

| Starting Intermediate | Reaction Type | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Nitrocarbazole | Reduction | SnCl₂·2H₂O, NaBH₄ | - | Ethanol | Reflux | 2 | High (unspecified) |

| 4-Bromocarbazole | Buchwald-Hartwig Amination | Ammonia equivalent | Pd catalyst, Ligand | Toluene | - | - | (Not specified) |

| 4-Bromocarbazole | Ullmann Coupling | Amine source | CuI | Deep Eutectic Solvent | 60-100 | - | (Not specified) |

Experimental Protocols

This section provides detailed experimental methodologies for the key steps in the synthesis of this compound.

Pathway 1: Nitration and Reduction

Step 1a: Synthesis of 2,2'-Dinitrobiphenyl (Precursor to Nitrocarbazole)

A foundational method for creating the biphenyl backbone necessary for certain carbazole syntheses is the Ullmann coupling of o-halonitrobenzenes.

-

Procedure: In a 1-liter flask equipped with a mechanical stirrer, 200 g (1.27 moles) of o-chloronitrobenzene and 300 g of clean, dry sand are combined. The mixture is heated in an oil bath to 215–225°C. To this, 200 g of copper bronze is added slowly over approximately 1.2 hours. The reaction temperature is maintained at 215–225°C for an additional 1.5 hours with continuous stirring. While still hot, the mixture is poured into a beaker containing 300–500 g of sand and stirred until small clumps form. After cooling, these clumps are broken up. The product is extracted by boiling with two 1.5-liter portions of ethanol for 10 minutes each, with filtration after each boiling. The combined filtrates are cooled in an ice bath to crystallize the 2,2'-dinitrobiphenyl. A second crop can be obtained by concentrating the filtrate. The crude product is recrystallized from hot ethanol to yield pure, yellow crystals.[1]

-

Yield: 80–95 g (52–61%).[1]

Step 1b: Cyclization of 2,2'-Dinitrobiphenyl to Carbazole (Illustrative of Cadogan Reaction)

The Cadogan reaction is a powerful method for synthesizing carbazoles from 2-nitrobiphenyls through reductive cyclization. While this specific example yields unsubstituted carbazole, the methodology is applicable to substituted derivatives.

-

Procedure: A mixture of the desired 2-nitrobiphenyl derivative and triphenylphosphine (2.5 equivalents) is taken up in 1,2-dichlorobenzene (o-DCB) (2 mL per mmol of the nitro compound) under a nitrogen atmosphere. The mixture is heated to reflux with vigorous stirring. The reaction is monitored until the complete consumption of the starting nitrobiphenyl. After cooling, the solvent is removed under high vacuum. The residue can be purified by chromatography to yield the pure carbazole.[2]

Step 2: Reduction of 4-Nitrocarbazole to this compound

The reduction of the nitro group to an amine is a standard and efficient transformation. Several reagents can be employed for this purpose.

-

Procedure using SnCl₂/NaBH₄: A mixture of 4-nitrocarbazole, sodium borohydride (NaBH₄), and tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is refluxed for 2 hours. The completion of the reaction can be monitored by thin-layer chromatography. After the reaction is complete, the solvent is evaporated, and the residue is worked up by extraction with an appropriate organic solvent and washing with water. The organic layer is dried and concentrated to afford this compound.[3]

-

Alternative Reducing Agents: Other common reducing agents for aromatic nitro groups include iron powder in the presence of an acid (e.g., HCl or acetic acid), or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or hydrazine.[4][5]

Pathway 2: Halogenation and Amination

Step 1: Synthesis of 4-Bromocarbazole

The synthesis of 4-bromocarbazole is a critical step in this pathway. One effective method involves a palladium-catalyzed cross-coupling followed by an intramolecular C-H activation.

-

Procedure: Under a nitrogen atmosphere, 357.6 g (1.5 mol) of m-dibromobenzene, 26.1 g (0.15 mol) of o-bromoaniline, 0.084 g (0.375 mmol) of palladium(II) acetate, 0.18 g (0.375 mmol) of 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), and 58.2 g (0.6 mol) of sodium tert-butoxide are added to a reaction flask. The mixture is heated to 130°C and stirred for 24 hours. After the reaction, unreacted m-dibromobenzene is removed by vacuum distillation. The residue is extracted with water and ethyl acetate. The organic layer is separated and the solvent is evaporated to give the crude product, which is then crystallized from ethanol to yield 4-bromocarbazole.

-

Yield: 34.3 g (92.5%).

Step 2a: Buchwald-Hartwig Amination of 4-Bromocarbazole

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7]

-

General Procedure: In a typical setup, 4-bromocarbazole, an ammonia equivalent (such as benzophenone imine, which is later hydrolyzed, or aqueous ammonia under specific conditions), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., sodium tert-butoxide, potassium carbonate) are combined in an inert solvent like toluene or dioxane.[8] The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction is quenched, and the product is extracted and purified by chromatography. The use of aqueous ammonia has been a challenge due to catalyst instability, but recent developments have enabled its use with specific ligands.[9]

Step 2b: Ullmann Coupling of 4-Bromocarbazole

The Ullmann condensation is a copper-catalyzed reaction for forming C-N bonds, often requiring higher temperatures than the Buchwald-Hartwig amination.[10]

-

General Procedure: 4-Bromocarbazole and an amine source are heated in the presence of a copper catalyst (e.g., CuI, CuO) and a base (e.g., K₂CO₃, t-BuOK).[11] The reaction is often carried out in a high-boiling polar solvent such as DMF or NMP, or more recently, in deep eutectic solvents which offer a more environmentally benign option.[11] Ligands such as 1,10-phenanthroline or amino acids can be used to facilitate the reaction at lower temperatures. After the reaction is complete, the mixture is cooled and the product is isolated through extraction and purification.

Workflow for the Synthesis of 4-Bromocarbazole

Caption: Experimental workflow for the synthesis of 4-bromocarbazole.

Modern Synthetic Approaches: Direct C-H Amination

Recent advances in organic synthesis have led to the development of methods for the direct functionalization of C-H bonds. While not starting from carbazole itself, these methods provide efficient routes to C4-substituted carbazoles.

Palladium-Catalyzed C-H Amination/Arylation

A one-step synthesis of C4-aminated carbazoles has been reported through a cascade reaction involving C-H amination and arylation.[12]

-

Reaction Scheme: This method utilizes a substituted 2-iodo-N-phenylaniline and an N-benzoyloxyamine as an electrophilic amination reagent. In the presence of a palladium catalyst, a sequence of C-H amination and arylation occurs to construct the C4-amino-substituted carbazole framework in good yields.[12] This approach bypasses the need for pre-functionalized carbazoles.

Conceptual Diagram of Direct C-H Amination

Caption: Conceptual pathway for direct C4-amination of a carbazole precursor.

Conclusion

The synthesis of this compound from carbazole is a challenging yet achievable goal through multi-step synthetic sequences. The classical nitration-reduction pathway, while seemingly straightforward, is complicated by the lack of regioselectivity in the direct nitration of carbazole, necessitating the use of pre-constructed biphenyl precursors. The more modern approach via a 4-halocarbazole intermediate, followed by Buchwald-Hartwig or Ullmann amination, offers a more controlled and often higher-yielding route, although the synthesis of the 4-halocarbazole itself requires specific starting materials other than carbazole. The emerging field of direct C-H functionalization presents a promising avenue for more efficient and atom-economical syntheses of C4-substituted carbazoles in the future. The choice of the optimal synthetic pathway will depend on the specific requirements of the research or development project, including scale, cost, and available expertise.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic data of 9H-Carbazol-4-amine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 9H-Carbazol-4-amine

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a significant heterocyclic aromatic compound utilized in the development of novel materials and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines the experimental protocols for acquiring this data and includes a workflow visualization to facilitate understanding.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on the analysis of its spectroscopic data. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific NMR data for this compound was not explicitly available in the provided search results. The tables are structured for the inclusion of such data when obtained experimentally.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | N-H Stretch (Amine) |

| 3350-3310 | Medium | N-H Stretch (Carbazole) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1650-1580 | Medium | N-H Bend (Amine) |

| 1600-1475 | Medium-Weak | Aromatic C=C Stretch |

| 1335-1250 | Strong | C-N Stretch (Aromatic Amine) |

Note: The data presented is based on typical vibrational frequencies for aromatic amines and carbazole moieties. Specific peak values for this compound would require experimental determination.

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 182 | ~100 | [M]⁺ (Molecular Ion) |

| 154 | Variable | [M-NH₂]⁺ |

| 127 | Variable | [M-NH₂-HCN]⁺ |

Note: The predicted molecular ion peak for this compound (C₁₂H₁₀N₂) is 182.22 g/mol . Fragmentation patterns are predicted based on the structure.

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data for carbazole derivatives like this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1]

-

For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition:

-

Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[1]

-

For ¹H NMR, acquire data using a standard pulse sequence. Typically, 16 to 32 scans are sufficient.[1]

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. Due to the low natural abundance of ¹³C, several hundred to thousands of scans may be necessary.[1]

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[1]

-

Place the mixture into a pellet-pressing die and apply pressure to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer.[1]

-

Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]

-

Perform a background scan with an empty sample holder to subtract atmospheric and instrument interferences.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[1]

Instrumentation and Data Acquisition (Electron Ionization - GC-MS):

-

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is commonly used for volatile and thermally stable compounds like carbazoles.

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC separates the compound from the solvent and any impurities.

-

The separated compound enters the mass spectrometer, where it is ionized using a standard electron ionization (EI) source (typically 70 eV).

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 9H-Carbazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Carbazol-4-amine, a derivative of the heterocyclic compound carbazole, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motif is a key component in various biologically active compounds. A thorough understanding of its physical properties, such as melting point and solubility, is fundamental for its synthesis, purification, formulation, and application in drug discovery and development. This guide provides a comprehensive overview of the available data on the physical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of a potential logical workflow related to its biological activity.

Physicochemical Properties

Precise, experimentally verified quantitative data for the physical properties of this compound is limited in publicly available literature. The following table summarizes the available information.

| Property | Value/Information | Source |

| Melting Point | >300 °C | [1] |

| Solubility | Water: Sparingly soluble (predicted based on parent compound) Organic Solvents: Generally more soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO), and non-polar aromatic solvents like toluene and benzene (predicted based on parent compound).[2] Quantitative data for this compound is not readily available. | General knowledge based on carbazole |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the melting point and solubility of a solid organic compound like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Principle:

This method involves heating a small, powdered sample of the compound in a capillary tube and observing the temperature range over which the substance melts.

Apparatus and Materials:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: A rapid heating rate (10-20 °C/minute) is initially used to determine an approximate melting range.

-

Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow rate (1-2 °C/minute) to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[3][4][5][6]

Determination of Solubility

Solubility is a crucial parameter for drug development, influencing bioavailability and formulation. The "shake-flask" method is a common technique for determining equilibrium solubility.

Principle:

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a prolonged period to achieve equilibrium. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus and Materials:

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

-

Sample of this compound

-

Various solvents (e.g., water, ethanol, DMSO, toluene)

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a vial. The vial is then sealed to prevent solvent evaporation.

-

Equilibration: The vial is placed in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitated for a sufficient time (typically 24-72 hours) to ensure that equilibrium solubility is reached. The presence of undissolved solid at the end of this period confirms that the solution is saturated.

-

Sample Collection and Preparation: The suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe and filtered through a syringe filter to remove any undissolved solid.

-

Quantitative Analysis: The filtered, saturated solution is then appropriately diluted with the same solvent. The concentration of this compound in the diluted sample is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, against a pre-prepared calibration curve of known concentrations.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Logical Workflow: Potential Antimicrobial Mechanism of Action

While a specific signaling pathway for this compound is not extensively documented, carbazole derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[2][7][8][9] The following diagram illustrates a hypothetical workflow for the investigation and mechanism of the antimicrobial activity of a carbazole derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. davjalandhar.com [davjalandhar.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Electron-Donating Properties of the Amino Group in 9H-Carbazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron-donating properties of the amino group situated at the C4 position of the 9H-carbazole scaffold. The inherent electronic characteristics of this moiety significantly influence the molecule's reactivity, spectroscopic behavior, and its potential as a pharmacophore in drug discovery. This document outlines the synthetic pathways to 9H-Carbazol-4-amine, presents its key quantitative electronic and spectroscopic data, and explores its role in modulating critical biological signaling pathways. Detailed experimental protocols and visual diagrams are provided to facilitate a deeper understanding and practical application of this versatile chemical entity.

Introduction: The Significance of the Amino Group on the Carbazole Framework

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science due to its rigid, planar geometry and unique photophysical properties.[1] The introduction of an amino (-NH₂) group onto this framework, particularly at the C4 position, profoundly alters its electronic landscape. The lone pair of electrons on the nitrogen atom of the amino group actively participates in resonance with the extended π-system of the carbazole ring.[1] This delocalization has several critical consequences:

-

Enhanced Nucleophilicity: The amino group acts as a potent nucleophile, readily engaging in reactions with a variety of electrophiles.[1]

-

Basicity Modulation: The delocalization of the nitrogen's lone pair into the aromatic system reduces its availability for protonation, rendering aminocarbazoles less basic than aliphatic amines.[1]

-

Ring Activation in Electrophilic Aromatic Substitution: The strong electron-donating nature of the amino group activates the carbazole ring towards electrophilic attack, primarily directing incoming electrophiles to the ortho and para positions relative to the amino group.[1]

These electronic properties make this compound a valuable intermediate for the synthesis of a wide array of functional molecules with potential applications in oncology and other therapeutic areas.

Quantitative Data on Electronic and Spectroscopic Properties

The electron-donating character of the amino group can be quantified through various experimental and computational parameters. This section summarizes the available data for this compound and related compounds.

Basicity (pKa)

Table 1: pKa Values of Selected Amines

| Compound | pKa of Conjugate Acid | Reference |

| Aniline | 4.6 | General Chemistry Knowledge |

| Aminocarbazolium Ion (estimated) | 3.5 - 4.5 | [1] |

Spectroscopic Data

Spectroscopic analysis provides valuable insights into the electronic structure and environment of the molecule.

Table 2: Spectroscopic Data for this compound and Related Compounds

| Compound | Technique | Data | Reference |

| This compound | ¹H NMR (500 MHz, CDCl₃) | δ 8.04 (br, 1H), 7.98 (d, J = 7.5 Hz, 1H), 7.35 (t, J = 7.8 Hz, 1H), 7.28 (d, J = 8.0 Hz, 1H), 7.17 (t, J = 7.5 Hz, 1H), 6.83 (d, J = 7.5 Hz, 1H), 6.64 (d, J = 7.5 Hz, 1H), 4.02 (br s, 2H) | [2] |

| Carbazole | UV-Vis (in Ethanol) | λmax: 234, 257, 293, 324, 337 nm | NIST Chemistry WebBook |

| N-Ethylcarbazole | UV-Vis (in Cyclohexane) | λmax: 236, 258, 295, 331, 344 nm | NIST Chemistry WebBook |

Hammett Constants

Hammett constants (σ) quantify the electronic effect of a substituent on a benzene ring. While specific Hammett constants for the 4-amino group on a carbazole ring are not documented, the values for the amino group on a benzene ring provide a useful reference for its strong electron-donating character through resonance.

Table 3: Hammett Constants for the Amino Group

| Constant | Value | Description |

| σp | -0.66 | Represents the electronic effect at the para position, indicating strong electron-donating character through resonance. |

| σm | -0.16 | Represents the electronic effect at the meta position, indicating a weaker electron-donating effect primarily through induction. |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of the corresponding nitro compound, 4-nitro-9H-carbazole. A plausible and efficient method is the direct conversion of 4-hydroxycarbazole to this compound using hydrazine.[2]

Reaction Scheme:

Protocol:

-

To a flame-dried pressure vessel containing a magnetic stir bar, add freshly activated 4 Å molecular sieves.

-

Add 5 wt% Palladium on carbon (Pd/C) catalyst.

-

Seal the vessel, evacuate, and heat at 140 °C for 1 hour to pre-activate the catalyst.

-

Under an argon atmosphere, add 4-hydroxycarbazole, lithium hydroxide (LiOH), and sodium borohydride (NaBH₄).

-

Add hydrazine monohydrate (N₂H₄·H₂O) and an appropriate solvent (e.g., a high-boiling alcohol).

-

Seal the vessel and stir the reaction mixture at an elevated temperature (e.g., 140 °C) for 12 hours.

-

After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.[2]

Caution: Hydrazine monohydrate is toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.

Characterization

The synthesized this compound can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amino and carbazole groups.

-

UV-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima, which are indicative of the electronic transitions within the conjugated system.

Visualization of Reactivity and Biological Interactions

The electron-donating amino group governs the reactivity of the carbazole ring and mediates its interactions with biological targets.

Electrophilic Aromatic Substitution

The amino group strongly activates the carbazole ring towards electrophilic substitution. The electrophile will preferentially add to the positions ortho and para to the amino group. The general mechanism involves the attack of the π-electron system of the carbazole on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity.

Modulation of the p53 Signaling Pathway

Carbazole derivatives have been identified as potential modulators of the p53 signaling pathway, a critical regulator of cell cycle and apoptosis that is often dysregulated in cancer.[1] Certain aminocarbazole derivatives can stabilize mutant p53, restoring its tumor-suppressive functions.

Inhibition of Topoisomerase II

Certain carbazole derivatives have been shown to act as inhibitors of topoisomerase II, an essential enzyme involved in DNA replication and chromosome segregation. By inhibiting this enzyme, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Conclusion

The amino group at the C4 position of the 9H-carbazole scaffold is a powerful electron-donating moiety that profoundly influences the molecule's chemical and biological properties. Its ability to enhance nucleophilicity and activate the aromatic ring for electrophilic substitution makes this compound a versatile precursor for the synthesis of complex heterocyclic systems. Furthermore, the electronic characteristics imparted by the amino group are crucial for the interaction of carbazole derivatives with key biological targets, such as proteins in the p53 and topoisomerase II signaling pathways. This technical guide provides a foundational understanding of these properties, offering valuable data and methodologies for researchers and professionals engaged in the design and development of novel carbazole-based therapeutics. Further experimental determination of the precise pKa and comprehensive UV-Vis spectroscopic data for this compound would be beneficial for more detailed quantitative structure-activity relationship (QSAR) studies.

References

9H-Carbazol-4-amine in Organic Electronics: A Technical Guide to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole derivatives are a cornerstone of modern organic electronics, prized for their robust thermal stability, excellent charge transport properties, and tunable optoelectronic characteristics.[1][2] This technical guide explores the potential applications of a specific, yet underexplored, building block: 9H-Carbazol-4-amine. By examining the fundamental electronic properties of the carbazole core and the influence of the 4-position amino group, this document outlines its promise in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This guide provides a comprehensive overview of synthetic strategies to leverage the amine functionality, detailed experimental protocols for device fabrication, and comparative data from closely related carbazole derivatives to benchmark performance expectations.

The Carbazole Core: A Privileged Scaffold in Organic Electronics

The 9H-carbazole unit is a rigid, planar heterocyclic aromatic compound renowned for its advantageous electronic properties.[1] Its high thermal and chemical stability, coupled with its inherent hole-transporting nature, makes it an ideal candidate for various applications in organic electronics.[1][3] The nitrogen atom in the carbazole ring allows for straightforward functionalization, enabling the fine-tuning of its electronic and physical properties.[1] This versatility has led to the development of a vast library of carbazole derivatives utilized as host materials, charge transporters, and emitters in a range of organic electronic devices.[2]

The Role of the 4-Amino Group: Modulating Electronic Properties

The introduction of an amino group at the 4-position of the carbazole core is expected to significantly influence its electronic characteristics. The lone pair of electrons on the nitrogen atom can participate in the π-conjugated system, acting as a strong electron-donating group. This is anticipated to raise the Highest Occupied Molecular Orbital (HOMO) energy level, which can facilitate more efficient hole injection from the anode in an organic electronic device. The precise impact on the Lowest Unoccupied Molecular Orbital (LUMO) will depend on the overall molecular structure of its derivatives.

Potential Applications and Performance Benchmarks

While specific device data for this compound is not extensively reported, we can infer its potential by examining the performance of other amine-functionalized and C4-substituted carbazole derivatives.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, derivatives of this compound could function as efficient hole-transporting materials (HTMs) or as building blocks for emissive materials. The amino group can serve as a reactive handle for further molecular elaboration.

Table 1: Properties of Selected Carbazole-Based Hole-Transporting Materials for OLEDs

| Compound Name/Code | HOMO (eV) | LUMO (eV) | Tg (°C) | Device Efficiency | Reference |

| HTM 3b (a derivative of 4-(9H-carbazol-9-yl)triphenylamine) | -5.40 | -2.14 | 148 | 39.8 cd/A, 29.3 lm/W | [4] |

| HTM 3c (a derivative of 4-(9H-carbazol-9-yl)triphenylamine) | -5.35 | -2.00 | 165 | 35.2 cd/A, 25.1 lm/W | [4] |

| TECEB (1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene) | -5.60 | -2.40 | 130 | 3.27 cd/A | [5] |

Note: Data for HTMs 3b and 3c are for devices with the structure ITO/HATCN/NPB/HTM/CBP:5% Ir(ppy)3/Bphen/LiF/Al. Tg = Glass transition temperature.

Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)

The favorable hole-transporting properties of carbazoles also make them excellent candidates for the hole-transporting layer in OPVs and PSCs. The ability to tune the HOMO level is crucial for achieving efficient charge extraction from the photoactive layer.

Table 2: Performance of Selected Carbazole-Based Hole-Transporting Materials in Perovskite Solar Cells

| Compound Name/Code | HOMO (eV) | Hole Mobility (cm²/Vs) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |

| V950 (Carbazole-based enamine) | -5.01 | 1.9 x 10-5 | 17.8 | 1.07 | 22.5 | 0.74 | [6] |

| spiro-OMeTAD (benchmark) | -5.00 | 4.1 x 10-5 | - | - | - | - | [6] |

| V1207 (Carbazole-terminated HTM) | -4.82 | 5 x 10-5 | ~18 | - | - | - | [7] |

PCE = Power Conversion Efficiency; Voc = Open-circuit Voltage; Jsc = Short-circuit Current Density; FF = Fill Factor.

Synthetic Pathways for this compound Derivatives

The primary amino group of this compound is a versatile functional handle for creating a diverse range of materials for organic electronics. Two powerful cross-coupling methodologies are particularly relevant:

-

Suzuki-Miyaura Coupling: To form new carbon-carbon bonds, allowing for the extension of the π-conjugated system.

-

Buchwald-Hartwig Amination: To form new carbon-nitrogen bonds, enabling the synthesis of larger, often dendritic, hole-transporting molecules.

Caption: Synthetic routes for derivatizing this compound.

Experimental Protocols

General Synthesis Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the bromo-functionalized 4-aminocarbazole derivative (1.0 eq.), the aryl boronic acid or ester (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or 1,4-dioxane and water.

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 eq.).

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

General Synthesis Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for specific substrates.

-

Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.0-1.2 eq.), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 eq.), a suitable phosphine ligand (e.g., XPhos, SPhos; 0.02-0.10 eq.), and a base (e.g., NaOtBu or K₃PO₄; 1.2-2.0 eq.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purification: Purify the product by column chromatography.

OLED Device Fabrication Protocol (Vacuum Thermal Evaporation)

Caption: Workflow for OLED fabrication via vacuum thermal evaporation.

-

Substrate Preparation: Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function and remove organic residues.[8]

-

Thin Film Deposition: Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

-

Deposit a hole injection layer (HIL), for example, 10 nm of HATCN.

-

Deposit the hole-transporting layer (HTL) using the synthesized this compound derivative to a thickness of 30-50 nm.

-

Deposit the emissive layer (EML), which could be a host material doped with a phosphorescent or fluorescent emitter.

-

Deposit an electron-transporting layer (ETL), for example, 30 nm of TPBi.

-

Deposit an electron-injection layer (EIL), such as 1 nm of lithium fluoride (LiF).

-

Deposit the metal cathode, typically 100 nm of aluminum (Al), through a shadow mask to define the active area of the device.[8]

-

-

Encapsulation: Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect against degradation from moisture and oxygen.

Conclusion

This compound represents a promising, yet underutilized, platform for the development of novel materials for organic electronics. Its inherent hole-transporting capabilities, combined with the versatile reactivity of the 4-amino group, open up a vast chemical space for designing high-performance materials for OLEDs, OPVs, and OFETs. The synthetic and fabrication protocols outlined in this guide provide a foundational framework for researchers to explore the potential of this intriguing molecule. Further experimental and computational studies are warranted to fully elucidate the electronic properties of this compound and its derivatives to accelerate their integration into next-generation organic electronic devices.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. A high Tg carbazole-based hole-transporting material for organic light-emitting devices - East China Normal University [pure.ecnu.edu.cn:443]

- 6. mdpi.com [mdpi.com]

- 7. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Biological activity screening of 9H-Carbazol-4-amine derivatives

An In-depth Technical Guide on the Biological Activity Screening of 9H-Carbazol-4-amine Derivatives

Introduction

Carbazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their rigid, planar structure and electron-rich nature make them privileged scaffolds for interacting with various biological targets. Among these, this compound derivatives have emerged as a promising group of compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activity screening of these derivatives, detailing experimental protocols, presenting quantitative data, and illustrating key molecular pathways.

Anticancer Activity

Derivatives of 9H-carbazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerase and protein kinases, as well as the induction of apoptosis.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of various 9H-carbazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Compound 10 | HepG2 | 7.68 | 5-Fluorouracil | - | [1] |

| HeLa | 10.09 | 5-Fluorouracil | - | [1] | |

| MCF-7 | 6.44 | 5-Fluorouracil | - | [1] | |

| Compound 11 | HepG2 | - | 5-Fluorouracil | - | [1] |

| HeLa | - | 5-Fluorouracil | - | [1] | |

| MCF-7 | - | 5-Fluorouracil | - | [1] | |

| Compound 9 | HeLa | 7.59 | 5-Fluorouracil | - | [1] |

| Compound 4o | MCF-7 | 2.02 | Acarbose | - | [2] |

| Compound 4r | MCF-7 | 4.99 | Acarbose | - | [2] |

| Compound 14a | 7901 (gastric) | 11.8 | - | - | [3] |

| A875 (melanoma) | 9.77 | - | - | [3] | |

| Compound 15 | U87 MG (glioma) | 18.50 | Carmustine | 18.24 | [4] |

| Compound 16 | U87 MG (glioma) | 47 | Carmustine | 18.24 | [4] |

| Compound 17 | U87 MG (glioma) | 75 | Carmustine | 18.24 | [4] |

| 3f | A549, MCF-7, HT29 | Significant Cytotoxicity | - | - | [5] |

| 3g | A549, MCF-7, HT29 | Significant Cytotoxicity | - | - | [5] |

| 3a | MCF-7 | <10 µg/ml (GI50) | Adriamycin | <10 µg/ml | [6] |

| 3d | MCF-7 | <10 µg/ml (GI50) | Adriamycin | <10 µg/ml | [6] |

| 6c | MCF-7 | <10 µg/ml (GI50) | Adriamycin | <10 µg/ml | [6] |

| 6d | MCF-7 | <10 µg/ml (GI50) | Adriamycin | <10 µg/ml | [6] |

| 6e | MCF-7 | <10 µg/ml (GI50) | Adriamycin | <10 µg/ml | [6] |

Note: Some data is presented as GI50 (Growth Inhibition 50), which is comparable to IC50.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the carbazole derivatives in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Signaling Pathway Visualization

Certain carbazole derivatives exert their anticancer effects by modulating specific signaling pathways. For instance, compound 4o has been shown to target the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[2]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a carbazole derivative.

Antimicrobial Activity

This compound derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of bacterial and fungal strains, including drug-resistant isolates.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 8f | Various bacteria | 0.5-2 | C. albicans | - | [7][8] |

| 9d | Various bacteria | 0.5-2 | C. albicans | - | [7][8] |

| 19j | Various bacteria | 0.9-15.6 | - | - | [9] |

| 19r | Various bacteria | 0.9-15.6 | - | - | [9] |

| 32b | P. aeruginosa | 9.37 | - | - | [9] |

| 2, 4, 8 | S. aureus | 16 (60% inhibition) | - | - | [10][11] |

| 2-5, 7-10 | Staphylococcus spp. | 32 | - | - | [10] |

| 3a, 3c | P. aeruginosa | 8 | - | - | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Standard antimicrobial agents (positive controls)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the carbazole derivatives in the broth medium directly in the 96-well plates.

-

Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Controls: Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow Visualization

The general workflow for screening the antimicrobial activity of novel compounds involves a series of sequential steps.

Caption: A typical workflow for antimicrobial activity screening of carbazole derivatives.

Anti-inflammatory Activity

Certain carbazole derivatives have been investigated for their ability to modulate inflammatory responses. These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.

Data Presentation: Inhibition of Inflammatory Mediators

The anti-inflammatory potential is often assessed by the ability of the compounds to inhibit the production of inflammatory molecules in cell-based assays.

| Compound ID | Assay | Target Cell | IC50 (µM) | Reference |

| LCY-2-CHO | NO Production | RAW264.7 | 2.3 | [13] |

| PGE2 Production | RAW264.7 | 1 | [13] | |

| TNF-α Production | RAW264.7 | 0.8 | [13] | |

| p38 MAPK Activity | RAW264.7 | 1.7 | [13] | |

| Compound 3 | Zebrafish Inflammation | Zebrafish | More potent than control | [14] |

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Materials:

-

RAW264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Complete cell culture medium

-

This compound derivatives

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW264.7 cells in a complete medium.

-

Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the carbazole derivatives for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Griess Reaction: Mix equal volumes of the supernatant with Griess reagent (prepared by mixing Part A and Part B in a 1:1 ratio just before use).

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Signaling Pathway Visualization

The anti-inflammatory effects of some carbazole derivatives are mediated through the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways. For instance, LCY-2-CHO has been shown to inhibit the p38 MAPK pathway.[13]

Caption: Inhibition of the p38 MAPK signaling pathway by a carbazole derivative.

Conclusion

This compound derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further development. The experimental protocols and data presented in this guide provide a framework for the continued exploration and screening of this important class of compounds. Future research should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of the most promising derivatives.

References

- 1. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjarr.com [wjarr.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.com [ijpsr.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 9H-carbazole derivatives from a Streptomyces species under potassium iodide stress and their anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 9H-Carbazol-4-amine in the Synthesis of Novel Heterocyclic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the utility of 9H-Carbazol-4-amine as a pivotal precursor in the synthesis of novel heterocyclic compounds with significant therapeutic potential. The unique structural attributes of the carbazole nucleus, coupled with the reactive amino functionality at the C4-position, provide a versatile platform for the construction of diverse and complex molecular architectures. This document details synthetic methodologies, presents quantitative data for synthesized compounds, and visualizes key synthetic pathways, offering a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction

Carbazole and its derivatives have long been recognized for their broad spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. The planar, electron-rich carbazole ring system allows for effective intercalation with DNA and interaction with various biological targets. The introduction of an amino group at the C4-position of the carbazole scaffold, affording this compound, provides a key reactive handle for the elaboration of the carbazole core into more complex heterocyclic systems. This guide focuses on the synthetic routes starting from this specific precursor to generate novel pyrimido[5,4-b]carbazoles and carbazoloquinazolines, classes of compounds that have shown promise as potent cytotoxic agents.

Synthetic Pathways and Methodologies

The primary amino group of this compound serves as a versatile nucleophile and a building block for the construction of fused heterocyclic rings. Key synthetic strategies involve condensation and cyclization reactions to yield polycyclic aromatic systems.

Synthesis of Pyrimido[5,4-b]carbazole Derivatives

One of the most promising applications of aminocarbazole derivatives is in the synthesis of pyrimido[5,4-b]carbazoles, which are analogues of the potent antitumor alkaloid ellipticine. A one-pot synthesis method allows for the efficient production of these compounds.

A general workflow for the synthesis of pyrimido[5,4-b]carbazoles from an aminocarbazole precursor is depicted below.

The Synthesis of 4-Aminocarbazole: A Technical Guide to its Discovery and Core Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to 4-aminocarbazole, a key structural motif in medicinal chemistry and materials science. We delve into the core synthetic strategies, including classical methods such as the Borsche-Drechsel cyclization and the Graebe-Ullmann reaction, as well as modern palladium-catalyzed methodologies like the Buchwald-Hartwig amination and the Cadogan cyclization. Detailed experimental protocols for key reactions are provided, alongside a comparative analysis of their yields and reaction conditions. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of carbazole derivatives.

Introduction

The carbazole nucleus, a tricyclic heteroaromatic system, has long been a privileged scaffold in the design of functional molecules. The introduction of an amino group at the C4 position significantly modulates the electronic properties and biological activity of the carbazole core, making 4-aminocarbazole a crucial intermediate in the development of pharmaceuticals and organic electronic materials. This guide explores the historical context of its synthesis and details the primary methods for its preparation.

Historical Perspective and Discovery

The history of carbazole chemistry dates back to 1872, with its initial isolation from coal tar.[1] Early synthetic endeavors focused on the construction of the carbazole framework itself. While the precise first synthesis of 4-aminocarbazole is not extensively documented in readily available historical records, its preparation would have logically followed the development of general carbazole syntheses and methods for the introduction of amino groups onto aromatic rings.

Key historical syntheses that laid the groundwork for accessing substituted carbazoles include:

-

The Borsche-Drechsel Cyclization: First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this acid-catalyzed cyclization of cyclohexanone arylhydrazones provides a route to tetrahydrocarbazoles, which can be subsequently aromatized.[1][2]

-

The Graebe-Ullmann Synthesis: Reported in 1896 by Carl Graebe and Fritz Ullmann, this method involves the diazotization of an o-aminodiphenylamine, followed by an intramolecular cyclization to form the carbazole ring.[3]

The synthesis of 4-aminocarbazole itself was likely first achieved through the reduction of a corresponding 4-nitrocarbazole, a common strategy for the preparation of aromatic amines.

Core Synthetic Methodologies

Several strategic approaches have been developed for the synthesis of 4-aminocarbazole. These can be broadly categorized into classical cyclization reactions and modern cross-coupling methods.

Reduction of 4-Nitrocarbazole

A prevalent and straightforward method for the synthesis of 4-aminocarbazole is the reduction of 4-nitrocarbazole. The nitro group can be introduced onto the carbazole ring through nitration, and subsequent reduction provides the desired amine.

Experimental Protocol: Reduction of 4-Nitrocarbazole using Hydrazine Hydrate and Pd/C

This protocol describes the reduction of a nitroaromatic compound to its corresponding aniline using hydrazine hydrate as a hydrogen source and palladium on carbon (Pd/C) as the catalyst.[4][5]

Materials:

-

4-Nitrocarbazole

-

Palladium on Carbon (10% Pd)

-

Hydrazine Monohydrate

-

Methanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitrocarbazole (1.0 eq) in methanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% of Pd).

-

Heat the mixture to reflux.

-

To the refluxing mixture, add hydrazine monohydrate (10.0 eq) dropwise over a period of 30 minutes. An exothermic reaction may be observed.

-

Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-aminocarbazole.

-

The crude product can be purified by column chromatography or recrystallization.

Quantitative Data:

| Reaction Parameter | Value |

| Substrate | 4-Nitrocarbazole |

| Reducing Agent | Hydrazine Hydrate |

| Catalyst | 10% Pd/C |

| Solvent | Methanol |

| Temperature | Reflux |

| Typical Yield | >95%[5] |

Reaction Pathway:

Caption: Reduction of 4-Nitrocarbazole to 4-Aminocarbazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This method can be employed to synthesize 4-aminocarbazole from a 4-halocarbazole (e.g., 4-bromocarbazole or 4-chlorocarbazole) and an ammonia equivalent.[7]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorocarbazole

This protocol outlines a general procedure for the amination of an aryl chloride using an ammonia equivalent.[7]

Materials:

-

4-Chlorocarbazole

-

Palladium(II) Acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., XPhos, SPhos)

-

Sodium tert-butoxide (NaOtBu)

-

An ammonia equivalent (e.g., Benzophenone imine, followed by hydrolysis)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ (catalytic amount), the phosphine ligand, and NaOtBu (1.2-1.5 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add 4-chlorocarbazole (1.0 eq) and the ammonia equivalent (1.1 eq) to the tube.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude imine intermediate by column chromatography.

-

Hydrolyze the imine to the primary amine using acidic conditions (e.g., HCl in methanol).

Quantitative Data:

| Reaction Parameter | Value |

| Substrate | 4-Chlorocarbazole |

| Amine Source | Ammonia Equivalent |

| Catalyst | Pd(OAc)₂ |

| Ligand | Phosphine Ligand |

| Base | NaOtBu |

| Solvent | Toluene |

| Temperature | 80-110 °C |

| Typical Yield | Varies depending on ligand and ammonia source |

Catalytic Cycle:

Caption: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.

Cadogan Cyclization

The Cadogan cyclization is a reductive cyclization of an o-nitrobiphenyl derivative to form a carbazole.[8] This method can be adapted to synthesize 4-aminocarbazole by starting with a suitably substituted precursor.

Experimental Protocol: Cadogan Cyclization

This is a general procedure for the Cadogan cyclization.[8]

Materials:

-

A suitable 2-amino-2'-nitrobiphenyl derivative

-

Triethyl phosphite (P(OEt)₃)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the 2-amino-2'-nitrobiphenyl derivative (1.0 eq) in an excess of triethyl phosphite.

-

Heat the reaction mixture to reflux. The temperature is typically high (around 160-180 °C).

-

Monitor the reaction by TLC. The reaction time can be several hours.

-

After completion, cool the reaction mixture and remove the excess triethyl phosphite under high vacuum.

-

The crude product can be purified by column chromatography.

Quantitative Data:

| Reaction Parameter | Value |

| Substrate | 2-Amino-2'-nitrobiphenyl derivative |

| Reagent | Triethyl phosphite |

| Temperature | High (Reflux) |

| Typical Yield | Moderate to good |

Reaction Pathway:

References

- 1. benchchem.com [benchchem.com]

- 2. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Graebe-Ullmann-Synthese – Wikipedia [de.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]